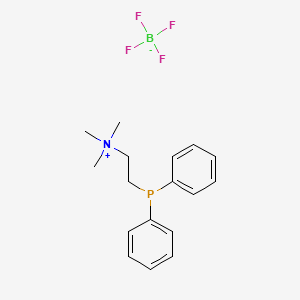
2-Diphenylphosphanylethyl(trimethyl)ammonium tetrafluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Diphenylphosphanylethyl(trimethyl)ammonium tetrafluoroborate (DPTTA) is an organophosphorus compound that has been studied for its various applications in the scientific research field. DPTTA is a quaternary ammonium salt, which is a type of organic compound that contains a positively charged nitrogen atom surrounded by four organic groups. DPTTA has been used in a variety of research applications, including synthesis, biochemical and physiological studies, and laboratory experiments.
Mecanismo De Acción
The mechanism of action of 2-Diphenylphosphanylethyl(trimethyl)ammonium tetrafluoroborate is not fully understood. It is believed that 2-Diphenylphosphanylethyl(trimethyl)ammonium tetrafluoroborate binds to the active site of enzymes, which inhibits their activity and prevents the breakdown of certain molecules. This inhibition of enzyme activity can lead to changes in biochemical and physiological processes, such as neurotransmitter release, which can have an effect on the nervous system.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Diphenylphosphanylethyl(trimethyl)ammonium tetrafluoroborate are not fully understood. However, studies have shown that 2-Diphenylphosphanylethyl(trimethyl)ammonium tetrafluoroborate can have an effect on the nervous system. In particular, 2-Diphenylphosphanylethyl(trimethyl)ammonium tetrafluoroborate has been shown to inhibit the release of neurotransmitters, which can lead to changes in behavior and cognition. In addition, 2-Diphenylphosphanylethyl(trimethyl)ammonium tetrafluoroborate has been shown to have an effect on cell proliferation and cell death, which can affect the development of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-Diphenylphosphanylethyl(trimethyl)ammonium tetrafluoroborate in laboratory experiments has several advantages. 2-Diphenylphosphanylethyl(trimethyl)ammonium tetrafluoroborate is relatively easy to synthesize and is inexpensive to purchase. In addition, 2-Diphenylphosphanylethyl(trimethyl)ammonium tetrafluoroborate is a relatively stable compound that can be stored for long periods of time. However, there are some limitations to using 2-Diphenylphosphanylethyl(trimethyl)ammonium tetrafluoroborate in laboratory experiments. 2-Diphenylphosphanylethyl(trimethyl)ammonium tetrafluoroborate can be toxic in high concentrations and can cause irritation to the skin and eyes. In addition, 2-Diphenylphosphanylethyl(trimethyl)ammonium tetrafluoroborate can be difficult to measure accurately, as it can bind to other molecules in the environment.
Direcciones Futuras
There are several potential future directions for the use of 2-Diphenylphosphanylethyl(trimethyl)ammonium tetrafluoroborate in scientific research. 2-Diphenylphosphanylethyl(trimethyl)ammonium tetrafluoroborate could be used to study the effects of organophosphorus compounds on the nervous system and to develop treatments for diseases caused by these compounds. In addition, 2-Diphenylphosphanylethyl(trimethyl)ammonium tetrafluoroborate could be used to study the effects of various compounds on cell cultures and to develop new treatments for diseases. Finally, 2-Diphenylphosphanylethyl(trimethyl)ammonium tetrafluoroborate could be used in the synthesis of new organic compounds, which could have a variety of applications in the pharmaceutical and chemical industries.
Métodos De Síntesis
2-Diphenylphosphanylethyl(trimethyl)ammonium tetrafluoroborate can be synthesized from the reaction of trimethylamine and 2-diphenylphosphanylethyl chloride in the presence of tetrafluoroboric acid. The reaction of the two compounds yields a quaternary ammonium salt, which is the desired product. The reaction is carried out in an aqueous solution at room temperature and is complete within a few hours.
Aplicaciones Científicas De Investigación
2-Diphenylphosphanylethyl(trimethyl)ammonium tetrafluoroborate has been used in a variety of scientific research applications, including synthesis, biochemical and physiological studies, and laboratory experiments. In synthesis, 2-Diphenylphosphanylethyl(trimethyl)ammonium tetrafluoroborate has been used as a catalyst in the synthesis of various organic compounds, such as alcohols and amines. In biochemical and physiological studies, 2-Diphenylphosphanylethyl(trimethyl)ammonium tetrafluoroborate has been used to study the effects of organophosphorus compounds on the nervous system. 2-Diphenylphosphanylethyl(trimethyl)ammonium tetrafluoroborate has also been used in laboratory experiments to study the effects of various compounds on cell cultures.
Propiedades
IUPAC Name |
2-diphenylphosphanylethyl(trimethyl)azanium;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NP.BF4/c1-18(2,3)14-15-19(16-10-6-4-7-11-16)17-12-8-5-9-13-17;2-1(3,4)5/h4-13H,14-15H2,1-3H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPTNCOTVGLPOCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C[N+](C)(C)CCP(C1=CC=CC=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BF4NP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Diphenylphosphanylethyl(trimethyl)ammonium;tetrafluoroborate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

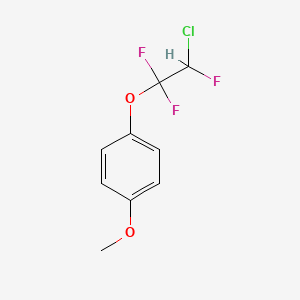
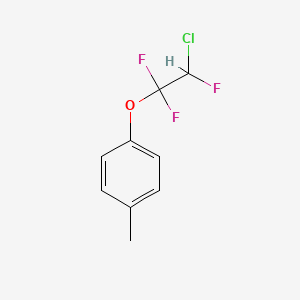
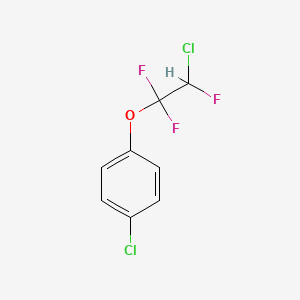

![Potassium [1,1'-biphenyl]-3-yltrifluoroborate](/img/structure/B6300942.png)
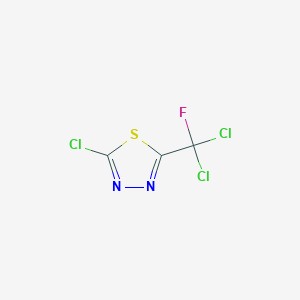


![(2,5-DiMe-pyrrol-1-yl)(2,2'',4,4'',6,6''-hexaMe[1,1':3',1''-terphenyl]-2'-olato)(2-Me-2-Ph-propylidene)[perfluoroanilinato]Mo](/img/structure/B6300978.png)
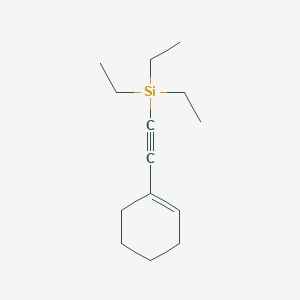
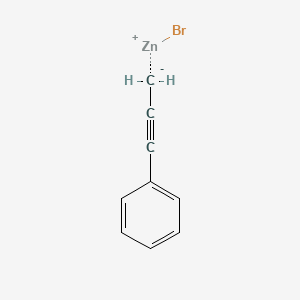

![(S)-2-(t-Butyl)-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole](/img/structure/B6300998.png)
![3-[(1R,2R)-2-Aminocyclohexylamino]-4-[3,5-bis(trifluoromethyl)phenylamino]cyclobut-3-ene-1,2-dione, 98%](/img/structure/B6301006.png)